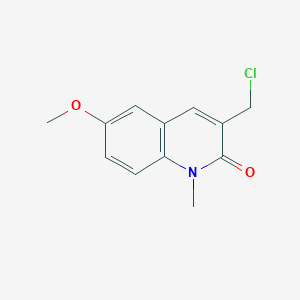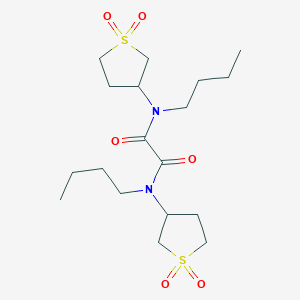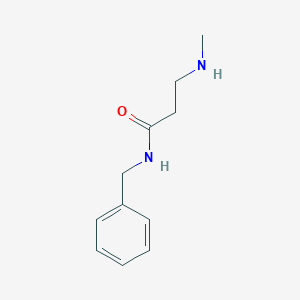
(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a phenyl group, and a phenylcarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-methoxyaniline with benzoyl chloride to form N-(4-methoxyphenyl)benzamide.
Aldol Condensation: The next step is the aldol condensation of N-(4-methoxyphenyl)benzamide with benzaldehyde in the presence of a base such as sodium hydroxide to form the desired enamine structure.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and enamine groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)benzamide: Lacks the enamine structure but shares the amide bond.
N-phenylbenzamide: Similar amide structure but without the methoxy group.
(2Z)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide: Similar enamine structure but without the phenylcarbonylamino group.
Uniqueness
(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide is unique due to its combination of methoxyphenyl, phenyl, and phenylcarbonylamino groups
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in science and industry.
Propriétés
Formule moléculaire |
C23H20N2O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[(Z)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H20N2O3/c1-28-20-14-12-19(13-15-20)24-23(27)21(16-17-8-4-2-5-9-17)25-22(26)18-10-6-3-7-11-18/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16- |
Clé InChI |
RJJMJKCTUURZAS-PGMHBOJBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)




![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)

![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

